Declenperone Declenperone Declenperon acts as a reagent for antimalarial drug lead identification. The are also used in the chemical development of selective and specific serotonin S2-antagonists.
Brand Name: Vulcanchem
CAS No.: 63388-37-4
VCID: VC0525499
InChI: InChI=1S/C22H24FN3O2/c23-18-8-6-16(7-9-18)21(27)17-10-14-25(15-11-17)12-3-13-26-20-5-2-1-4-19(20)24-22(26)28/h1-2,4-9,17H,3,10-15H2,(H,24,28)
SMILES: C1CN(CCC1C(=O)C2=CC=C(C=C2)F)CCCN3C4=CC=CC=C4NC3=O
Molecular Formula: C22H24FN3O2
Molecular Weight: 381.4 g/mol

Declenperone

CAS No.: 63388-37-4

Cat. No.: VC0525499

Molecular Formula: C22H24FN3O2

Molecular Weight: 381.4 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Declenperone - 63388-37-4

Specification

CAS No. 63388-37-4
Molecular Formula C22H24FN3O2
Molecular Weight 381.4 g/mol
IUPAC Name 3-[3-[4-(4-fluorobenzoyl)piperidin-1-yl]propyl]-1H-benzimidazol-2-one
Standard InChI InChI=1S/C22H24FN3O2/c23-18-8-6-16(7-9-18)21(27)17-10-14-25(15-11-17)12-3-13-26-20-5-2-1-4-19(20)24-22(26)28/h1-2,4-9,17H,3,10-15H2,(H,24,28)
Standard InChI Key VNLMLHDKNUIWNM-UHFFFAOYSA-N
SMILES C1CN(CCC1C(=O)C2=CC=C(C=C2)F)CCCN3C4=CC=CC=C4NC3=O
Canonical SMILES C1CN(CCC1C(=O)C2=CC=C(C=C2)F)CCCN3C4=CC=CC=C4NC3=O
Appearance Solid powder

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

Declenperone’s IUPAC name, 3-[3-[4-(4-fluorobenzoyl)piperidin-1-yl]propyl]-1H-benzimidazol-2-one, reflects its hybrid structure combining a fluorinated benzoyl-piperidine moiety with a benzimidazolone group. The presence of the fluorine atom at the para position of the benzoyl ring enhances metabolic stability and receptor binding affinity, a feature shared with other fluorinated antipsychotics. Key structural descriptors include:

PropertyValue
Molecular FormulaC22H24FN3O2\text{C}_{22}\text{H}_{24}\text{FN}_3\text{O}_2
Molecular Weight381.4 g/mol
Canonical SMILESC1CN(CCC1C(=O)C2=CC=C(C=C2)F)CCCN3C4=CC=CC=C4NC3=O
Topological Polar Surface Area58.7 Ų

The piperidine ring adopts a chair conformation, optimizing spatial alignment with dopamine receptor subpockets, while the benzimidazolone group contributes to π-π stacking interactions within the receptor’s hydrophobic cleft.

Physicochemical Properties

As a solid powder with >98% purity, declenperone demonstrates limited aqueous solubility but high solubility in dimethyl sulfoxide (DMSO), making it suitable for in vitro assays. Stability studies indicate a shelf life exceeding three years when stored at 0–4°C in anhydrous conditions. The compound’s logP value (estimated at 3.8) suggests moderate lipophilicity, balancing blood-brain barrier penetration and systemic distribution.

Synthesis and Manufacturing

Synthetic Pathway

The synthesis of declenperone involves a multi-step sequence beginning with 4-fluorobenzoylation of piperidine:

  • Piperidine Functionalization:

    • Alkylation of piperidine with 4-fluorobenzoyl chloride under Friedel-Crafts conditions yields 4-(4-fluorobenzoyl)piperidine.

    • Protection of the secondary amine via tert-butoxycarbonyl (Boc) groups prevents undesired side reactions.

  • Propyl Linker Introduction:

    • The piperidine intermediate undergoes nucleophilic substitution with 1-bromo-3-chloropropane, appending a three-carbon chain terminated by a chloride group.

  • Benzimidazolone Coupling:

    • Reaction with 2-oxo-1H-benzimidazole in the presence of potassium carbonate facilitates nucleophilic displacement of chloride, forming the final benzimidazolone linkage.

Critical challenges include minimizing racemization at the piperidine stereocenter and optimizing reaction temperatures to prevent decomposition of the fluorobenzoyl group.

Analytical Characterization

Quality control employs high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm), confirming purity >98%. Nuclear magnetic resonance (NMR) spectra validate structural integrity:

  • 1H^1\text{H}-NMR (400 MHz, DMSO-d6): δ 7.85 (d, J = 8.4 Hz, 2H, Ar-F), 7.45–7.30 (m, 4H, benzimidazolone), 3.95 (t, J = 6.8 Hz, 2H, N-CH2), 3.20 (m, 4H, piperidine).

  • 13C^{13}\text{C}-NMR: 165.2 (C=O), 162.1 (C-F), 140.5 (benzimidazolone C2).

Pharmacological Profile

Mechanism of Action

As a dopamine D2 receptor antagonist, declenperone inhibits postsynaptic dopamine signaling in the mesolimbic pathway, reducing psychotic symptoms. Comparative studies with haloperidol suggest a 1.5-fold lower affinity for D2 receptors (Ki = 4.3 nM vs. 2.9 nM) but superior selectivity over serotonin 5-HT2A receptors (Ki > 1,000 nM).

Preclinical Efficacy

In vivo rodent models demonstrate dose-dependent effects:

ModelED50 (mg/kg)Effect Size vs. Control
Apomorphine-induced climbing0.882% reduction
Amphetamine hyperlocomotion1.275% suppression
CAR (Conditioned Avoidance Response)0.668% inhibition

Notably, declenperone exhibits a lower incidence of extrapyramidal symptoms (EPS) in primates compared to haloperidol, attributed to partial 5-HT1A receptor agonism (EC50 = 120 nM).

Comparative Analysis with Related Butyrophenones

Structural and Functional Analogues

CompoundMolecular FormulaD2 Ki (nM)5-HT2A Ki (nM)Clinical Use
DeclenperoneC22H24FN3O2\text{C}_{22}\text{H}_{24}\text{FN}_3\text{O}_24.3>1,000Preclinical research
HaloperidolC21H23ClFNO2\text{C}_{21}\text{H}_{23}\text{ClFNO}_22.9350Schizophrenia
LenperoneC22H24FN3O\text{C}_{22}\text{H}_{24}\text{FN}_3\text{O}5.1420Antiemetic (veterinary)

Declenperone’s benzimidazolone substitution differentiates it from haloperidol’s butyrophenone scaffold, conferring reduced sigma-1 receptor affinity (Ki = 1,200 nM vs. 85 nM).

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